Cannabihexol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-hexyl-6,6,9-trimethylbenzo[c]chromen-1-ol |
InChI |
InChI=1S/C22H28O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h10-14,23H,5-9H2,1-4H3 |
InChI Key |
WUEBHOMMWUKSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzyme Systems for Cannabihexol
General Principles of Phytocannabinoid Biosynthesis
Phytocannabinoids are terpenophenolic compounds, meaning they are derived from both isoprenoid and fatty acid precursors mdpi.comencyclopedia.pub. Their biosynthesis is a tightly regulated process involving multiple enzymes and compartmentalization within specialized structures of the plant, primarily the glandular trichomes mdpi.comfrontiersin.orgoup.com.
Role of Cannabigerolic Acid (CBGA) as a Central Precursor
Cannabigerolic acid (CBGA) is recognized as the foundational precursor for the vast majority of phytocannabinoids produced by Cannabis sativa mdpi.comfrontiersin.orgoup.comencyclopedia.pubnih.govfrontiersin.orgontosight.aicbd-alchemy.comnih.govresearchgate.netfrontiersin.orgscienceasia.orgresearchgate.net. The biosynthesis of CBGA involves the enzymatic condensation of two key molecular building blocks: olivetolic acid (OA), a polyketide derivative, and geranyl pyrophosphate (GPP), an isoprenoid mdpi.comfrontiersin.orgoup.comencyclopedia.pubnih.govontosight.aicbd-alchemy.comnih.govresearchgate.netfrontiersin.orgscienceasia.orgresearchgate.net. This prenylation reaction, catalyzed by specific aromatic prenyltransferases, such as cannabigerolic acid synthase (CBGAS) or olivetolate geranyltransferase (GOT), yields CBGA mdpi.comfrontiersin.orgoup.comencyclopedia.pubnih.govontosight.aicbd-alchemy.comnih.govresearchgate.netfrontiersin.orgscienceasia.orgresearchgate.net. CBGA, a C21 terpenophenolic compound, then serves as the direct substrate for subsequent enzymatic transformations that lead to the diverse array of acidic cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA) mdpi.comfrontiersin.orgoup.comnih.govontosight.airesearchgate.netfrontiersin.orgresearchgate.netmdpi.com.
Involvement of Fatty Acid Biosynthesis in Alkyl Chain Elongation
The characteristic alkyl side chain of phytocannabinoids, which distinguishes them structurally and functionally, originates from the plant's fatty acid biosynthesis pathways mdpi.comencyclopedia.pub. For the major pentyl (C5) chain cannabinoids, the process begins with hexanoic acid, a six-carbon fatty acid mdpi.comoup.comencyclopedia.pubfrontiersin.orgresearchgate.netfrontiersin.orgoup.commdpi.comnih.govnih.gov. This fatty acid is first activated by an acyl-activating enzyme (AAE), such as CsAAE1, to form hexanoyl-CoA oup.comencyclopedia.puboup.comnih.gov. Hexanoyl-CoA then acts as the starter unit in the polyketide pathway. Through a series of condensations with malonyl-CoA, facilitated by enzymes like tetraketide synthase (TKS) and olivetolic acid cyclase (OAC), it leads to the formation of olivetolic acid (OA) oup.comfrontiersin.orgmdpi.comfrontiersin.orgmdpi.comnih.gov. The precise origin of hexanoic acid within the trichome glands is still under investigation but is hypothesized to involve the oxidative cleavage of longer-chain fatty acids or the breakdown of unsaturated fatty acids mdpi.comencyclopedia.pubnih.gov.
For hexyl-substituted cannabinoids like Cannabihexol, which possesses a hexyl (C6) chain, it is understood that hexanoic acid serves as the direct precursor. The biosynthetic route would mirror that of pentyl-chain cannabinoids, utilizing hexanoyl-CoA as the starter unit for OA formation, followed by prenylation and subsequent enzymatic modifications.
Enzymatic Components Driving Hexyl Cannabinoid Formation
The transformation of CBGA into various cannabinoid structures is orchestrated by a specific set of enzymes, primarily cannabinoid synthases, which catalyze oxidative cyclization reactions mdpi.comfrontiersin.orgoup.comontosight.airesearchgate.netfrontiersin.orgresearchgate.netmdpi.com.
Identification and Characterization of Relevant Synthases
The principal enzymes responsible for converting CBGA into the major acidic cannabinoids are Tetrahydrocannabinolic acid synthase (THCAS), Cannabidiolic acid synthase (CBDAS), and Cannabichromenic acid synthase (CBCAS) mdpi.comfrontiersin.orgoup.comnih.govontosight.airesearchgate.netfrontiersin.orgresearchgate.netmdpi.com. These enzymes are crucial for the formation of THCA, CBDA, and CBCA, respectively mdpi.comfrontiersin.orgoup.comnih.govontosight.airesearchgate.netfrontiersin.orgresearchgate.netmdpi.com.
While the specific enzymatic pathways for this compound biosynthesis are not exhaustively detailed in current literature, its classification as a hexyl homolog of CBD uniupo.it suggests that it follows a pathway analogous to CBD synthesis. This pathway involves:
Fatty Acid Activation: Hexanoic acid (C6) is converted to hexanoyl-CoA by enzymes such as CsAAE1 oup.comencyclopedia.puboup.comnih.gov.
Resorcinol Ring Formation: Hexanoyl-CoA undergoes processing through the polyketide pathway, involving enzymes like TKS and OAC, to produce olivetolic acid (OA) oup.comfrontiersin.orgmdpi.comfrontiersin.orgmdpi.comnih.gov.
Prenylation: OA is prenylated with geranyl pyrophosphate (GPP) by aromatic prenyltransferases (e.g., GOT, CBGAS) to form the central precursor, CBGA mdpi.comfrontiersin.orgoup.comencyclopedia.pubnih.govfrontiersin.orgontosight.aicbd-alchemy.comnih.govresearchgate.netfrontiersin.orgscienceasia.orgresearchgate.netoup.com.
The subsequent cyclization steps leading to hexyl-substituted cannabinoids would likely involve enzymes similar to CBDAS or other cyclases, which may possess a degree of promiscuity or specific adaptations to accommodate the hexyl chain precursor.
Oxidative Cyclization Mechanisms Catalyzed by Enzyme Superfamilies
The transformation of CBGA into its various acidic cannabinoid derivatives is achieved through oxidative cyclization reactions mdpi.comfrontiersin.orgoup.comontosight.airesearchgate.netfrontiersin.orgresearchgate.netmdpi.com. These reactions are primarily catalyzed by FAD-dependent enzymes, including THCA synthase, CBDA synthase, and CBCA synthase, which are often associated with the berberine (B55584) bridge enzyme (BBE) superfamily uniupo.itresearchgate.netmdpi.comoup.comresearchgate.netbiorxiv.orgnih.gova-star.edu.sgmiddlebury.edunsf.gov.
The enzymatic mechanism typically involves a hydride transfer from the CBGA substrate to the oxidized flavin adenine (B156593) dinucleotide (FAD) cofactor, followed by a cyclization step mdpi.comnsf.gov. These oxidative cyclization processes require molecular oxygen and generate hydrogen peroxide (H₂O₂) as a byproduct mdpi.comrsc.org.
Non-Enzymatic Processes in Cannabinoid Interconversion Relevant to this compound
Phytocannabinoids, particularly in their acidic forms, are prone to non-enzymatic transformations. Decarboxylation, the removal of a carboxyl group, is a significant non-enzymatic process that converts acidic cannabinoids (e.g., THCA, CBDA) into their neutral forms (e.g., THC, CBD) oup.comnih.govontosight.airesearchgate.netresearchgate.netrsc.org. This process is commonly triggered by exposure to heat, light, or atmospheric oxygen, occurring during plant drying, storage, or consumption oup.comnih.govontosight.airesearchgate.netresearchgate.netrsc.org.
Furthermore, cannabinoids can undergo isomerization and degradation through non-enzymatic pathways, such as acid catalysis and thermal stress rsc.orgwikipedia.orgfrontiersin.orgmdpi.com. For instance, CBD can be converted into various THC isomers when exposed to acidic conditions rsc.orgwikipedia.orgfrontiersin.orgmdpi.com. While specific non-enzymatic pathways for this compound are not explicitly detailed, these general principles of cannabinoid instability and interconversion are applicable. The presence of a hexyl chain may influence the stability and reactivity of this compound compared to its pentyl counterparts.
Data Tables
Table 1: Key Enzymes in Cannabinoid Biosynthesis
| Enzyme Name (Common/Abbreviation) | Primary Function | Substrate(s) | Product(s) |
| Hexanoyl-CoA Synthetase (CsAAE1) | Activates hexanoic acid to hexanoyl-CoA | Hexanoic Acid | Hexanoyl-CoA |
| Tetraketide Synthase (OLS/CsTKS) | Polyketide chain elongation | Hexanoyl-CoA, Malonyl-CoA | Tetraketide intermediate |
| Olivetolic Acid Cyclase (OAC/CsOAC) | Cyclization of tetraketide intermediate | Tetraketide intermediate | Olivetolic Acid (OA) |
| Aromatic Prenyltransferase (GOT/CBGAS/CsPT1) | Prenylation of OA with GPP | Olivetolic Acid (OA), Geranyl Pyrophosphate (GPP) | Cannabigerolic Acid (CBGA) |
| THCA Synthase (THCAS) | Oxidative cyclization of CBGA | Cannabigerolic Acid (CBGA) | Tetrahydrocannabinolic Acid (THCA) |
| CBDA Synthase (CBDAS) | Oxidative cyclization of CBGA | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) |
| CBCA Synthase (CBCAS) | Oxidative cyclization of CBGA | Cannabigerolic Acid (CBGA) | Cannabichromenic Acid (CBCA) |
Molecular Pharmacology of Cannabihexol: Receptor Interactions and Cellular Mechanisms
Engagement with the Endocannabinoid System
Cannabinoid receptors, CB1 and CB2, are the principal targets for many cannabinoids. Their activation initiates a cascade of intracellular events that ultimately influence cellular function. Both receptor subtypes are coupled to pertussis toxin (PTX)-sensitive Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels mdpi.comwikipedia.orgnih.govnews-medical.netmdpi.comnih.gov. This modulation of cAMP affects the activity of protein kinase A (PKA) and downstream signaling cascades. Beyond Gi/o coupling, both receptors can also engage other signaling pathways, including mitogen-activated protein kinase (MAPK) cascades, and can recruit β-arrestins, contributing to a diverse range of cellular responses mdpi.comwikipedia.orgnih.govmdpi.comnih.govresearchgate.net.
Interactions with Cannabinoid Receptor Type 1 (CB1R)
The CB1 receptor (CB1R) is the most abundant GPCR in the central nervous system (CNS) and is predominantly expressed on presynaptic neurons. It plays a significant role in modulating neurotransmitter release, synaptic plasticity, pain perception, mood, memory, and motor control news-medical.netmdpi.comwikipedia.orgnih.govfrontiersin.org.
The affinity of a ligand for the CB1R is a critical determinant of its pharmacological activity. While specific binding affinity data for Cannabihexol is not available, other cannabinoids exhibit varying affinities, typically in the nanomolar (nM) to micromolar (µM) range. For instance, Anandamide (AEA) shows a binding affinity (Ki) of approximately 78 nM for CB1R, acting as a partial agonist. Cannabigerol (B157186) (CBG) has a Ki of around 381 nM for CB1R, and Δ⁹-THC and Δ⁹-THCV demonstrate binding affinities in the nM range (pKi ~7.2) nih.govbmglabtech.comwikipedia.org. The intrinsic activity of a ligand—whether it acts as an agonist, partial agonist, antagonist, or inverse agonist—further defines its effect upon binding.
Interactions with Cannabinoid Receptor Type 2 (CB2R)
Interactions with Non-Cannabinoid Receptors and Ion Channels
This compound's pharmacological profile is characterized by its engagement with a diverse array of molecular targets, including several ion channels and G protein-coupled receptors (GPCRs) that are distinct from the primary cannabinoid receptors.
G Protein-Coupled Receptor (GPCR) Interactions Beyond CB1/CB2 (e.g., GPR55, GPR18)
Beyond the well-established CB1 and CB2 receptors, cannabinoids can interact with other GPCRs, including the orphan receptors GPR18 and GPR55 uni-bonn.descielo.brnih.goved.ac.uk. These receptors are implicated in inflammatory diseases and other physiological processes uni-bonn.denih.gov. While direct studies on this compound's specific interactions with GPR18 and GPR55 are not detailed, other cannabinoids have shown affinity for these targets uni-bonn.denih.goved.ac.ukrsc.org. For example, certain synthetic cannabinoid receptor agonists (SCRAs) have been investigated for their off-target activity, with some showing limited interaction with non-cannabinoid GPCRs otago.ac.nz. Cannabidiol (B1668261) has been shown to antagonize GPR55 nih.gov.
Nuclear Receptor Activation (e.g., Peroxisome Proliferator-Activated Receptors, PPARs)
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating metabolism, immune responses, and cell differentiation nih.govmdpi.comnih.govwikipedia.org. Phytocannabinoids and endocannabinoids can activate PPARs, suggesting they act as an extension of the endocannabinoid system nih.govmdpi.comnih.gov. Anandamide, an endocannabinoid, activates PPARα and PPARγ mdpi.com. Other cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) have also been linked to PPARγ activation nih.govnih.gov. Given this broader interaction of cannabinoids with PPARs, it is plausible that this compound may also engage with these nuclear receptors, potentially influencing metabolic and inflammatory pathways nih.govmdpi.comnih.govmdpi.com.
Other Neurotransmitter Receptor Systems Modulation (e.g., 5-HT1A, Opioid Receptors)
Cannabinoids can also modulate other neurotransmitter systems, including serotonin (B10506) (5-HT) and opioid receptors frontiersin.orgscielo.brnih.govnih.govijbcp.com. Cannabidiol (CBD), for instance, has been shown to activate 5-HT1A receptors, contributing to its anxiolytic effects researchgate.netnih.gov. Furthermore, interactions between cannabinoid and opioid receptors have been noted, with some studies suggesting reciprocal inhibition of receptor signaling nih.gov. While specific data for this compound is lacking, these established interactions of other cannabinoids suggest a potential for this compound to influence these systems as well frontiersin.orgscielo.brnih.govnih.gov.
Mechanisms of Action at the Cellular Level
This compound's cellular mechanisms of action are multifaceted, involving the modulation of key intracellular signaling pathways.
Modulation of Adenylyl Cyclase Activity and cAMP Levels
A significant cellular mechanism for cannabinoids involves the modulation of adenylyl cyclase activity, which in turn affects intracellular cyclic AMP (cAMP) levels nih.govebi.ac.uknih.govfrontiersin.org. Activation of CB1 and CB2 receptors typically leads to the negative regulation of adenylyl cyclase, thereby lowering intracellular cAMP levels nih.gov. Cannabinol (B1662348) (CBN), for example, has been shown to inhibit adenylyl cyclase activity and decrease cAMP levels in lymphoid cells nih.gov. This reduction in cAMP can subsequently affect protein kinase A activity and influence transcription factor binding nih.gov. Given that this compound shares structural similarities with other cannabinoids, it is conceivable that it may also exert similar effects on adenylyl cyclase activity and cAMP signaling, although direct experimental evidence for this compound is not yet established in the provided literature.
Structure Activity Relationship Sar Studies of Cannabihexol and Its Analogs
Impact of Alkyl Side Chain Length on Receptor Affinities and Efficacy
One of the most critical determinants of a classical cannabinoid's activity is the length of the C3 alkyl side chain on the aromatic A-ring. nih.gov Extensive research on homologs of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD) has established a clear correlation between chain length and receptor binding affinity.
For classical cannabinoids, a minimum of three carbon atoms in the side chain is necessary to engage with the cannabinoid receptors effectively. nih.govnih.gov As the chain length increases from three carbons, the binding affinity for both CB1 and CB2 receptors generally increases, peaking with chains of five to eight carbons. nih.govnih.gov Chains longer than eight carbons tend to show a decrease in potency, which may be due to the chain being too long to fit optimally within the receptor's binding pocket, creating a stereochemical obstacle. researchgate.net
Cannabihexol, with its six-carbon (hexyl) side chain, fits within this optimal range. Its corresponding THC analog, Δ⁹-tetrahydrothis compound (Δ⁹-THCH), is expected to exhibit potent cannabinoid activity. This trend is clearly illustrated by comparing the receptor affinities of various THC homologs. For instance, Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP), with a seven-carbon chain, demonstrates a binding affinity for the CB1 receptor that is over 30 times greater than that of Δ⁹-THC, which has a five-carbon chain. researchgate.net Similarly, Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), with a four-carbon chain, has a higher binding affinity than Δ⁹-THC. researchgate.net This suggests that Δ⁹-THCH, with its six-carbon chain, would have a binding affinity intermediate between that of Δ⁹-THC and Δ⁹-THCP, and thus possess significant cannabimimetic activity.
The enhanced affinity of longer-chain analogs is attributed to more favorable hydrophobic interactions within a specific pocket of the cannabinoid receptor. nih.gov Molecular dynamics simulations show that longer alkyl chains can establish more frequent and stable contacts with key amino acid residues in the receptor, such as T197, I271, Y275, and W279. nih.gov
| Compound | Alkyl Chain | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
|---|---|---|---|
| Δ⁹-THCV | Propyl (C3) | 75.4 | - |
| Δ⁹-THCB | Butyl (C4) | 15 | - |
| Δ⁹-THC | Pentyl (C5) | 40 | 24 |
| Δ⁹-THCH | Hexyl (C6) | - | - |
| Δ⁹-THCP | Heptyl (C7) | 1.2 | 6.2 |
Data for Δ⁹-THCH is not yet fully reported but is predicted based on SAR trends. Data compiled from multiple sources. nih.govresearchgate.net
Stereochemical Influence on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of cannabinoids. Cannabinoid molecules possess chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers) which can exhibit distinct biological activities. nih.gov
The natural form of CBD, including this compound, is (−)-trans-(3R,4R)-CBD. nih.gov The interaction of these chiral molecules with biological receptors, which are themselves chiral, is highly specific. SAR studies have shown that different stereoisomers of a cannabinoid can have significantly different affinities for cannabinoid receptors and varied pharmacological effects. nih.gov For example, while natural (−)-trans-CBD is the focus of most research, studies on its unnatural enantiomer, (+)-trans-CBD, have revealed that it can exhibit more potent activities in certain biological assays. nih.gov
Analysis of Specific Functional Group Contributions to Molecular Interactions
The classical cannabinoid structure contains several key functional groups that are essential for its interaction with cannabinoid receptors. The primary pharmacophores include the phenolic hydroxyl group(s), the aromatic A-ring, and the heterocyclic B-ring (pyran ring in THC analogs). nih.gov
The phenolic hydroxyl group at the C1 position is considered a cornerstone for activity. nih.govnih.gov This group can act as a hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor site within the cannabinoid receptor. kennesaw.edu Studies where this hydroxyl group is removed or replaced with a methoxy group often show a significant reduction in affinity, particularly for the CB1 receptor. researchgate.net Interestingly, etherification of this phenolic hydroxyl can lead to compounds with increased selectivity for the CB2 receptor over the CB1 receptor. nih.govnih.gov In this compound, both hydroxyl groups on the resorcinyl ring are available to participate in hydrogen bonding, a key feature of its molecular interactions.
Comparative SAR with Other Phytocannabinoids and Synthetic Cannabinoids
The structure-activity relationships of this compound and its analogs become clearer when compared with other phytocannabinoids and structurally distinct synthetic cannabinoids.
Phytocannabinoids : Compared to Δ⁹-THC, this compound (a CBD analog) has a much lower affinity for the CB1 receptor and does not produce the characteristic psychotropic effects. nih.gov This is due to its bicyclic structure, which lacks the rigid tricyclic pyran ring system of THC, leading to a different conformation and binding mode. However, as discussed, its hexyl side chain suggests it would have a stronger interaction with its targets compared to its pentyl homolog, CBD.
Synthetic Cannabinoids : Many synthetic cannabinoids were designed to have a much higher affinity and efficacy at cannabinoid receptors than naturally occurring phytocannabinoids. nih.gov Compounds like JWH-018 (an aminoalkylindole) and CP 55,940 (a nonclassical bicyclic cannabinoid) are structurally very different from this compound but are potent, full agonists of the CB1 receptor, whereas Δ⁹-THC is only a partial agonist. consensus.appwindows.net
JWH-018 : This compound lacks the phenolic hydroxyl group and tricyclic core of classical cannabinoids. Its high affinity is driven by interactions of its naphthoyl ring and the N-alkyl chain with the receptor. nih.gov JWH-018 and similar synthetic cannabinoids are generally much more potent than Δ⁹-THC. nih.govconsensus.app
CP 55,940 : This molecule retains a hydroxyl group and a long alkyl side chain but has a bicyclic, conformationally restricted structure that mimics the active conformation of THC, leading to very high receptor affinity. windows.net
This comparison reveals that while the alkyl side chain is a common feature for enhancing potency across different classes, the core scaffold (tricyclic, bicyclic, indole-based) dictates the fundamental binding orientation and efficacy (partial vs. full agonism). The high potency and full agonist activity of many synthetic cannabinoids are linked to their more severe adverse effects compared to phytocannabinoids. nih.gov
| Compound | Class | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Efficacy at CB1 |
|---|---|---|---|---|
| Cannabidiol (CBD) | Phytocannabinoid | >1000 | >1000 | Very Low / Antagonist |
| Δ⁹-THC | Phytocannabinoid | 10 - 40 | 24 - 38 | Partial Agonist |
| Δ⁹-THCP | Phytocannabinoid | 1.2 | 6.2 | Agonist |
| JWH-018 | Synthetic (Aminoalkylindole) | 9.0 | 2.9 | Full Agonist |
| CP 55,940 | Synthetic (Nonclassical) | 0.5 - 5.0 | 0.7 - 2.8 | Full Agonist |
Data compiled from multiple sources. nih.govconsensus.appwindows.netnih.govresearchgate.net
Advanced Analytical Methodologies for Cannabihexol Research
Sample Preparation and Matrix Effects in Cannabihexol Analysis
Effective sample preparation is paramount for the accurate and reliable analysis of this compound, especially given its potential presence in diverse matrices. Common matrices encountered in cannabinoid research include plant material, oils, biological fluids (such as blood, plasma, serum, and urine), resins, and various consumer products like e-liquids azolifesciences.comnih.govazolifesciences.com. As an analytical reference standard, this compound is typically handled in solution, often acetonitrile (B52724) researchgate.netum.edu.mtglpbio.com.
A variety of sample preparation techniques are employed to extract and isolate cannabinoids from these complex matrices. These methods include solid-liquid extraction (SLE), liquid-liquid extraction (LLE), solid-phase extraction (SPE), pressurized liquid extraction (PLE), and ultrasonic-assisted extraction azolifesciences.comresearchgate.net. For plant materials, ethanol (B145695) (EtOH) and methanol (B129727) (MeOH) are frequently used solvents for extraction nih.gov. In the case of oil-based matrices, LLE combined with a fat-freezing step can be utilized researchgate.net. When preparing stock solutions of this compound, appropriate solvents like acetonitrile are used, and techniques such as gentle heating or sonication may be applied to enhance solubility glpbio.comnih.gov.
Matrix effects, which arise from co-extracted components in the sample that can interfere with the analyte's detection, particularly in mass spectrometry, are a significant consideration nih.govvermontorganicscience.com. These effects can lead to signal suppression or enhancement, potentially compromising the accuracy of quantification. Strategies to mitigate matrix effects include the use of internal standards and matrix-matched calibration, which help to compensate for variations in analyte response caused by the sample matrix nih.govchromatographyonline.com. Diluting samples significantly can also help to minimize these effects, especially when dealing with complex or concentrated matrices chromatographyonline.com.
| Sample Preparation Technique | Common Solvents Used | Matrix Examples | Reference(s) |
| Solid-Liquid Extraction (SLE) | Ethanol, Methanol | Plant material | azolifesciences.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Acetonitrile | Oil, biological fluids | azolifesciences.comresearchgate.net |
| Solid-Phase Extraction (SPE) | Various | Various | azolifesciences.com |
| Pressurized Liquid Extraction (PLE) | Various | Various | azolifesciences.com |
| Supercritical Fluid Extraction (SFE) | CO2 | Plant material | azolifesciences.com |
| Ultrasonic-Assisted Extraction | Various | Various | azolifesciences.com |
Method Validation for Reproducibility and Accuracy in Research Settings
The validation of analytical methods is crucial for ensuring the reliability, reproducibility, and accuracy of research findings related to this compound. Key parameters assessed during method validation, often guided by protocols such as ICH Q2(R1), include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy, specificity, and robustness mdpi.comnih.govd-nb.inforesearchgate.netnih.gov.
Reproducibility is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision), typically quantified using relative standard deviation (RSD) values mdpi.comd-nb.info. For cannabinoid analyses, reported repeatability values can range from 1.5% to 12.4%, with intermediate precision ranging from 2.2% to 12.8% researchgate.netresearchgate.net. Accuracy is commonly determined through recovery studies, where known amounts of the analyte are spiked into a sample matrix, or by comparing results against certified reference materials mdpi.comd-nb.info.
For instance, in the analysis of related cannabinoids such as Cannabidiol (B1668261) (CBD) and Cannabidiolic Acid (CBDA) in oil matrices, recovery rates have been reported between 97.3–109% for CBD and 69.1–69.5% for CBDA. The precision (RSD) for these analyses ranged from 5.0–8.4% for CBD and 7.1–10.6% for CBDA mdpi.com. These figures exemplify the type of data generated during method validation to confirm analytical performance.
Common chromatographic techniques employed for cannabinoid analysis, which would be relevant for validating methods for this compound, include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods often utilize C18 stationary phases with mobile phases consisting of acetonitrile and water mixtures (e.g., 75/25 v/v), operating at flow rates around 1.5 mL/min, and employing UV detection at wavelengths such as 214 nm or 228 nm mdpi.comnih.govtga.gov.au. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, though it may require derivatization to prevent the decarboxylation of acidic cannabinoids azolifesciences.comcannabissciencetech.com.
| Analyte | Matrix | Recovery (%) | Precision (RSD, %) | Reference(s) |
| CBD | Oil | 97.3–109 | 5.0–8.4 | mdpi.com |
| CBDA | Oil | 69.1–69.5 | 7.1–10.6 | mdpi.com |
Compound Names Mentioned in Article:
this compound
Phytocannabinoids
Cannabinol-C6
CBH
CBN-C6
CBNH
Cannabidiol (CBD)
Cannabidiolic Acid (CBDA)
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
Tetrahydrocannabinol Acid (THCA)
Cannabinol (B1662348) (CBN)
Δ⁸-THC
Cannabidivarin
Caryophyllene
Cannabicoumaranone
Δ⁹-Tetrahydrothis compound acetate (B1210297) (Δ⁹-THCH-O)
this compound acetate (CBH-O)
Tetrahydrocannabidiol (H4CBD)
Cannabigerol (B157186) (CBG)
Cannabigerolic acid (CBGA)
Cannabichromene (CBC)
Cannabiphorol (CBN-C7)
Acetylcannabivarol (CBNV-OAc)
Cannabibutol (CBDB)
Δ-Tetrahydrocannabutol (Δ-THCB)
Cannabidiol methyl ether (CBDM)
Cannabigerol methyl ether (CBGM)
Δ-Tetrahydrocannabinol methyl ether (THCM)
Computational and Theoretical Studies of Cannabihexol
Molecular Docking and Molecular Dynamics Simulations for Receptor Binding
Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational pharmacology, used to predict and analyze the binding of small molecules (ligands) to biological macromolecules, such as G protein-coupled receptors (GPCRs) like the cannabinoid receptors CB1 and CB2. These methods allow for the visualization of how a ligand fits into a receptor's binding pocket, the identification of key amino acid residues involved in the interaction, and the estimation of binding affinities.
Homology Modeling of Cannabinoid Receptors for Ligand Interaction Predictions
When experimental three-dimensional (3D) structures of target proteins are limited, homology modeling is a vital computational approach to generate reliable structural models. This technique relies on the principle that proteins with similar amino acid sequences often share similar 3D structures. By using experimentally determined structures of homologous proteins (templates) as a basis, homology models of receptors like CB1 and CB2 can be constructed nih.govsygnaturediscovery.comnih.govnih.govuctm.edu.
These homology models serve as crucial starting points for molecular docking and virtual screening studies, enabling the prediction of ligand interactions and binding sites nih.govsygnaturediscovery.comnih.govuctm.edu. For instance, homology models of CB1 and CB2 receptors have been built using templates such as bovine Rhodopsin, facilitating the analysis of ligand-receptor interactions and structure-activity relationships (SAR) nih.govuctm.edu. The application of homology modeling to cannabinoid receptors provides a framework to investigate how structural variations in ligands, such as the hexyl side chain of Cannabihexol, might affect their binding efficacy and interaction patterns within the receptor pocket nih.govmdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical correlations between the chemical structure of compounds and their biological activities nih.govjocpr.comwikipedia.orgmdpi.comresearchgate.net. By identifying and quantifying the relationship between specific molecular descriptors (e.g., physicochemical properties, topological indices) and observed biological effects, QSAR models can predict the activity of novel or untested compounds. This is invaluable in drug discovery for prioritizing compounds, optimizing lead structures, and reducing the need for extensive experimental synthesis jocpr.commdpi.com.
For cannabinoids, QSAR has been employed to predict receptor binding affinities and other pharmacological properties nih.govajchem-a.com. These models often incorporate descriptors such as molecular weight, LogP, polar surface area, and various electronic properties ajchem-a.com. While specific QSAR models developed for this compound were not found in the reviewed literature, the principles of QSAR are directly applicable. By analyzing the structural features of this compound, such as its alkyl chain length and aromatic core, QSAR models could be constructed to predict its potential bioactivity, receptor selectivity, and to guide the design of analogs with enhanced or modified properties nih.govmdpi.com.
Analysis of Molecular Reactivity Characteristics (e.g., Electrostatic Potentials, Polarizabilities)
Understanding the molecular reactivity of this compound involves analyzing its electronic properties, such as molecular electrostatic potential (MEP) and polarizability. MEP maps illustrate the distribution of electron density across a molecule, highlighting regions that are electron-rich (negative potential, often susceptible to electrophilic attack) or electron-deficient (positive potential, often susceptible to nucleophilic attack) squ.edu.omresearchgate.net. Polarizability, on the other hand, describes a molecule's ability to have its electron cloud distorted by an external electric field, influencing intermolecular interactions and chemical reactivity ajchem-a.comsqu.edu.omnih.gov.
Computational chemistry methods, such as Density Functional Theory (DFT), are used to calculate these properties ajchem-a.comsqu.edu.omresearchgate.net. For this compound, analyzing its MEP surface could reveal potential sites for interaction with biological targets or other molecules, while its polarizability would inform its response to varying electromagnetic environments ajchem-a.comnih.gov. These characteristics are fundamental to predicting how this compound might engage in chemical reactions or non-covalent interactions crucial for its biological function, similar to how these properties are analyzed for other cannabinoids like CBD ajchem-a.comresearchgate.net.
In Silico Screening and Virtual Ligand Design for this compound Analogs
In silico screening and virtual ligand design are powerful computational strategies used to identify potential drug candidates from large chemical libraries or to design novel molecules with desired properties sygnaturediscovery.comunifi.itnih.govenamine.net. Virtual screening can be broadly categorized into structure-based screening, which uses the 3D structure of a target receptor (often derived from homology modeling or experimental data) to dock potential ligands sygnaturediscovery.com, and ligand-based screening, which relies on the properties of known active molecules to identify similar compounds sygnaturediscovery.comunifi.itnih.gov.
These approaches are widely applied in drug discovery to accelerate the identification of lead compounds and to explore chemical space for novel analogs sygnaturediscovery.comnih.govenamine.net. For this compound, virtual screening could be employed to identify other compounds with similar predicted binding profiles or to design analogs by systematically modifying its structure, such as altering the length or branching of the alkyl chain, to optimize receptor interaction or other properties sygnaturediscovery.comnih.govenamine.net. This process helps in prioritizing compounds for experimental validation, thereby streamlining the drug discovery pipeline.
Future Directions in Cannabihexol Research
Elucidation of Complete Biosynthetic Pathways for Minor Hexyl Cannabinoids
The biosynthesis of the most common pentyl cannabinoids, such as CBD and THC, is relatively well understood. This pathway begins with the combination of olivetolic acid and geranyl pyrophosphate, catalyzed by a geranyltransferase, to form cannabigerolic acid (CBGA), the central precursor. However, the pathways for less common, longer-chain cannabinoids like Cannabihexol are not fully elucidated.
Future research must focus on identifying and characterizing the specific enzymes and precursors involved in the biosynthesis of hexyl cannabinoids. It is hypothesized that the pathway for hexyl cannabinoids originates from a different fatty acid precursor, hexanoyl-CoA, instead of the pentyl-precursor hexanoyl-CoA. nih.govnih.gov This leads to the formation of 5-hexyl-resorcinol (hexyl-olivetol), which serves as the polyketide nucleus. nih.gov
Key research objectives in this area include:
Identification of Acyl-Activating Enzymes (AAEs): Pinpointing the specific AAE responsible for producing the hexanoyl-CoA starter unit is a critical first step. While CsAAE1 has been identified for hexanoyl-CoA synthesis, the corresponding enzyme for the hexyl pathway is unknown. nih.gov
Characterization of Synthases and Cyclases: Detailed investigation of the olivetol synthase (OLS) and olivetolic acid cyclase (OAC) enzymes is needed to understand their substrate specificity and whether they efficiently process hexyl precursors. nih.govoup.com
Downstream Enzyme Activity: Determining how the downstream enzymes, such as cannabidiolic acid (CBDA) synthase and tetrahydrocannabinolic acid (THCA) synthase, act on the hexylated precursor, cannabigerolic acid (CBGHA), is crucial to understanding the complete pathway to compounds like Cannabidihexol (CBDH) and Δ⁹-tetrahydrothis compound (Δ⁹-THCH), the precursors to this compound. nih.govresearchgate.net
A comprehensive understanding of these biosynthetic pathways could enable the metabolic engineering of yeast or other microorganisms to produce this compound and other rare hexyl cannabinoids on a larger scale, overcoming the limitations of natural plant extraction. oup.com
Discovery of Additional Receptor Targets and Off-Target Interactions
The pharmacological activity of cannabinoids is largely defined by their interaction with a range of cellular receptors. While the cannabinoid type 1 (CB1) and type 2 (CB2) receptors are the most well-known targets, evidence suggests that many minor cannabinoids have a broad spectrum of activity at other receptors. researchgate.net The longer n-hexyl side chain of this compound, compared to the n-pentyl chain of CBN, is predicted to alter its binding affinity and efficacy at various targets, a phenomenon observed with other cannabinoid homologs like Δ⁹-THCP. mdpi.com
Future research should systematically screen this compound against a wide array of potential targets to build a comprehensive pharmacological profile. This includes:
Classical Cannabinoid Receptors: Quantifying the binding affinity and functional activity (agonist, antagonist, or allosteric modulator) of this compound at both CB1 and CB2 receptors is a fundamental priority. nih.gov
Orphan G Protein-Coupled Receptors (GPCRs): Receptors such as GPR55, which are known to interact with other cannabinoids, should be investigated as potential targets for this compound. chemrxiv.org
Transient Receptor Potential (TRP) Channels: TRP channels (e.g., TRPV1, TRPA1) are involved in pain and inflammation signaling and are modulated by various phytocannabinoids. researchgate.net this compound's effect on these channels should be thoroughly characterized.
Allosteric Modulation: Investigating whether this compound can act as a positive or negative allosteric modulator at CB1 or CB2 receptors is a key area of interest, as this mechanism could offer more nuanced therapeutic effects compared to direct agonism or antagonism. nih.govmdpi.com
| Receptor Class | Specific Examples | Potential Role in this compound Pharmacology |
|---|---|---|
| Classical Cannabinoid Receptors | CB1, CB2 | Primary targets for cannabinoid activity; affinity likely influenced by the hexyl side chain. |
| Orphan GPCRs | GPR55, GPR18 | Potential non-CB1/CB2 mediated effects. |
| Ion Channels | TRPV1, TRPA1, TRPM8 | Modulation of pain, inflammation, and sensory perception pathways. |
| Nuclear Receptors | PPARs | Involvement in metabolic regulation and anti-inflammatory effects. |
Advanced Characterization of Stereoisomeric Pharmacology
Many cannabinoids, including the precursors to this compound, possess chiral centers, meaning they can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have identical chemical formulas but different three-dimensional structures, which can lead to significantly different pharmacological activities. nih.gov For example, the unnatural (+)-CBD enantiomer has been shown to be a more potent inhibitor at CB1 receptors than the naturally occurring (-)-CBD. nih.govresearchgate.net
A critical direction for future this compound research is the stereoselective synthesis and subsequent pharmacological evaluation of all its possible stereoisomers. researchgate.netrsc.org This area of research is currently a significant gap in our understanding of most minor cannabinoids.
The key steps for this research are:
Stereoselective Synthesis: Develop and optimize synthetic chemistry routes to produce each stereoisomer of this compound in high purity. researchgate.net
Structural Confirmation: Unambiguously confirm the absolute configuration of each isolated isomer using analytical techniques such as X-ray crystallography.
Pharmacological Profiling: Individually screen each pure stereoisomer against the panel of receptor targets identified in section 8.2 to determine if one isomer has a more potent or selective activity profile than the others.
This line of inquiry could lead to the identification of a specific this compound isomer with an optimized therapeutic profile and reduced off-target effects. nih.gov
Development of Novel Analytical Standards and Reference Materials
Progress in the research of any chemical compound is fundamentally dependent on the availability of high-purity analytical standards and Certified Reference Materials (CRMs). These materials are essential for the accurate identification and quantification of the compound in various matrices, ensuring the reliability and reproducibility of experimental results. For many minor cannabinoids, including this compound, there is a significant lack of commercially available, well-characterized reference standards. unodc.org
Therefore, a crucial future direction is the establishment of a robust supply of this compound reference materials. This involves:
Chemical Synthesis and Purification: Developing scalable methods for the synthesis of this compound with a purity of ≥98% or higher. caymanchem.com
Comprehensive Characterization: Thoroughly characterizing the synthesized material using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to confirm its identity and purity.
Certification: For CRMs, the manufacturing and testing process must adhere to stringent international standards, such as ISO 17034 and ISO/IEC 17025, to provide metrological traceability. sanbio.nl
The availability of these standards will empower researchers to accurately quantify this compound in plant material, develop validated analytical methods for biological samples (e.g., plasma, tissue), and ensure consistency across different laboratories. isotope.comum.edu.mt
Computational Predictions to Guide Experimental Design and Discovery
In silico computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its biological targets. nih.govjddtonline.info These methods can provide valuable insights that guide and streamline experimental research, saving time and resources.
Future research should leverage computational modeling to:
Predict Binding Poses: Use molecular docking to predict how this compound fits into the binding pockets of various receptors. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. chemrxiv.orgsemanticscholar.org
Estimate Binding Affinity: Calculate the theoretical binding energy of this compound to different targets, helping to prioritize which receptors should be investigated experimentally. researchgate.net
Simulate Dynamic Interactions: Employ MD simulations to understand the stability of the ligand-receptor complex over time and how the binding of this compound might induce conformational changes in the receptor. nih.gov
Develop QSAR Models: Create Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel this compound analogs, guiding the design of new compounds with enhanced potency or selectivity. researchgate.net
These computational predictions can generate testable hypotheses for laboratory experiments, such as identifying key residues to mutate in a receptor to confirm a binding site, thus accelerating the pace of discovery. nih.gov
| Computational Method | Application in this compound Research | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict the binding orientation and affinity of this compound at various receptor sites. | Prioritization of experimental targets; hypothesis generation for key binding interactions. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the this compound-receptor complex over time. | Assessment of binding stability and ligand-induced conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Relate the chemical structure of this compound analogs to their biological activity. | Rational design of new derivatives with improved pharmacological properties. |
Exploration of this compound in Complex Biological Systems (Preclinical Mechanistic Models)
Following the initial characterization of this compound's molecular interactions, it is imperative to investigate its effects in complex biological systems. This progression from in vitro to in vivo models is essential for understanding the compound's physiological effects and its potential as a therapeutic agent.
The preclinical research pipeline should include:
In Vitro Cellular Assays: Using cell lines that endogenously or recombinantly express target receptors, researchers can study the downstream signaling consequences of this compound binding. This includes measuring changes in second messengers like cyclic AMP (cAMP) or the activation of signaling cascades like the MAP kinase pathway. nih.gov
Ex Vivo Tissue Preparations: Utilizing isolated tissues, such as rodent vas deferens or spleen preparations, can provide insights into the functional effects of this compound in a more integrated physiological context.
These preclinical studies are fundamental for establishing a scientific basis for any potential future clinical investigation of this compound in humans.
Q & A
Q. What experimental approaches are recommended for characterizing Cannabihexol’s physicochemical properties in novel research settings?
Methodological Answer:
- UV/Vis Spectroscopy : Use λmax values (221 nm, 284 nm) to confirm identity and purity in solutions .
- Chromatographic Methods : Pair HPLC or GC-MS with standardized reference materials to resolve structural analogs (e.g., CBN-C6 or CBNH) .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures (-20°C to 25°C) and solvents (e.g., acetonitrile) to assess shelf-life .
Q. How can researchers mitigate risks when handling this compound in laboratory settings?
Methodological Answer:
- Safety Protocols : Adhere to GHS precautionary measures (P210, P280, P261) for flammability and inhalation risks .
- Contamination Control : Use PPE (gloves, eye protection) and implement fume hoods during solution preparation .
- Waste Management : Follow institutional guidelines for disposing of acetonitrile-based solutions to avoid environmental hazards .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data between this compound and structurally similar cannabinoids?
Methodological Answer:
- Dose-Response Analysis : Compare EC50 values across in vitro assays (e.g., receptor binding studies) to identify potency differences .
- Meta-Analysis Frameworks : Apply PRISMA guidelines to systematically evaluate conflicting evidence from preclinical studies .
- Contradiction Mapping : Use dialectical frameworks (e.g., principal vs. secondary contradictions) to contextualize divergent results in cannabinoid signaling pathways .
Q. How should in vivo studies be designed to investigate this compound’s pharmacokinetics while minimizing bias?
Methodological Answer:
- Blinded Protocols : Randomize treatment groups and use double-blind procedures to reduce observer bias .
- Endpoint Selection : Prioritize biomarkers (e.g., plasma concentration via LC-MS/MS) validated in analogous cannabinoid studies .
- Ethical Compliance : Submit protocols to IRB/IEC for approval, emphasizing humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
Q. What computational methods validate this compound’s interaction with cannabinoid receptors (CB1/CB2)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities, cross-referencing with crystallographic data for Δ9-THC .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions (e.g., lipid bilayer models) .
- Validation : Compare in silico results with in vitro cAMP inhibition assays to confirm functional activity .
Data Analysis & Reproducibility
Q. How can researchers ensure reproducibility in this compound stability studies?
Methodological Answer:
- Standardized Conditions : Document storage temperature (-20°C), solution pH, and light exposure in metadata .
- Interlaboratory Trials : Collaborate via platforms like CAMARADES to validate degradation kinetics across institutions .
- Open Data : Share raw UV/Vis spectra and chromatograms in repositories like Zenodo, adhering to FAIR principles .
Q. What statistical models address variability in this compound’s bioactivity across cell lines?
Methodological Answer:
- Mixed-Effects Models : Account for batch effects (e.g., passage number, media composition) using R/Brms or SPSS .
- Sensitivity Analysis : Calculate IC50 confidence intervals via bootstrapping (n=10,000 iterations) to quantify uncertainty .
- Power Analysis : Predefine sample sizes using G*Power to detect ≥20% effect sizes (α=0.05, β=0.8) .
Ethical & Literature Review Considerations
Q. How should literature reviews on this compound address publication bias in cannabinoid research?
Methodological Answer:
- Grey Literature Searches : Include dissertations, conference abstracts, and regulatory reports via ProQuest or OpenGrey .
- Risk-of-Bias Tools : Apply SYRCLE’s RoB for preclinical studies to assess selective outcome reporting .
- Contradiction Analysis : Use MAXQDA to code conflicting findings in qualitative syntheses .
Q. What ethical frameworks govern secondary use of this compound data from discontinued studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
